7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a compound belonging to the class of benzazepines, which are bicyclic structures containing a nitrogen atom within a seven-membered ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that may interact with biological targets.
This compound can be derived from the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine, where a benzyloxy group is introduced at the seventh position. The classification of this compound falls under organic compounds and specifically within heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves several key steps:
The molecular formula for 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is . The structure features a seven-membered ring with a nitrogen atom and a benzyloxy substituent. The detailed molecular structure can be visualized using chemical drawing software or databases like PubChem .
The chemical behavior of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be explored through various reactions:
These reactions are crucial for modifying the compound for specific applications in drug development or other chemical syntheses.
The mechanism of action for compounds like 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine often involves interaction with neurotransmitter receptors or enzymes in biological systems. While specific data on this compound's mechanism might be limited, similar benzazepines have been shown to act on serotonin or dopamine receptors, influencing various physiological processes such as mood regulation and cognition.
Relevant physical and chemical property data can often be found in chemical databases or literature reviews focusing on similar compounds .
The primary applications of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine lie within medicinal chemistry. Its structural framework makes it a candidate for developing drugs targeting central nervous system disorders. Research into its analogs has indicated potential antibacterial properties as well . Additionally, it serves as an intermediate in synthesizing more complex pharmaceutical agents.
The stereoselective synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (C₁₇H₁₉NO, MW 253.34 g/mol) [1] relies critically on asymmetric reduction methods. The ketone precursor 7-(benzyloxy)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes reduction using chiral catalysts to install stereocenters at C-3 or C-5. Borane-mediated reductions with Corey-Bakshi-Shibata (CBS) catalysts achieve >90% enantiomeric excess (ee) at −78°C, while biocatalytic approaches using Lactobacillus kefir alcohol dehydrogenases provide complementary stereoselectivity (82–88% ee). Temperature optimization is crucial: reductions below −40°C improve diastereoselectivity but risk incomplete conversion, requiring precise kinetic monitoring [3] [8].
Table 1: Diastereoselective Reduction Conditions
Reducing Agent | Catalyst/Solvent | Temp (°C) | de (%) | Yield (%) |
---|---|---|---|---|
BH₃·THF | (R)-CBS/Toluene | −78 | 92 | 85 |
NaBH₄ | (S)-Proline-Derived Ligand | 0 | 78 | 91 |
HCO₂H/Et₃N | KRED-101 Enzyme | 25 | 85 | 76 |
Exploiting (R)-alanine’s inherent chirality enables efficient access to enantiopure azepine scaffolds. The synthesis commences with N-Boc protection of (R)-alanine, followed by in situ mixed anhydride formation and coupling with 3-(benzyloxy)phenethyl bromide. Dieckmann condensation (NaOEt/THF, 0°C) yields the bicyclic lactam ethyl (R)-7-(benzyloxy)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-3-carboxylate with >99% ee. Lithium aluminum hydride reduction then cleaves the lactam and ester groups, furnishing the (R)-azepine scaffold without racemization. This strategy avoids external chiral auxiliaries, enhancing atom economy [3] [4].
Unfunctionalized tetrahydrobenzazepine derivatives undergo regioselective hydroboration to introduce C-8 substituents. 7-(Benzyloxy)-3,4-dihydro-1H-benzo[b]azepine reacts with 9-BBN in THF at 0°C, followed by oxidative workup (H₂O₂/NaOH), yielding 8-hydroxy-7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (86% yield). Pd-catalyzed Miyaura borylation of the corresponding triflate installs boronate esters for Suzuki couplings, enabling access to 8-aryl or heteroaryl analogs. Critical to success is nitrogen protection with tert-butoxycarbonyl (Boc) groups to prevent borane coordination [2] [5].
Friedel-Crafts alkylation remains pivotal for constructing the azepine core. Optimization of 4-(benzyloxy)-2-(3-bromopropyl)phenyl triflate cyclization reveals AlCl₃ in dichloroethane (DCE) at 80°C achieves 94% regioselectivity for the 7-benzyloxy isomer over the 9-isomer. Solvent effects are pronounced: polar solvents (DMF, MeCN) promote oligomerization, while DCE maintains monomeric control. Ring-closing metathesis (RCM) of diene precursors using Grubbs-II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) forms the azepine ring with 78% efficiency but requires rigorous deoxygenation [6] [8].
Table 2: Cyclization Methods Comparison
Method | Conditions | Regioselectivity (7- vs 9-isomer) | Yield (%) |
---|---|---|---|
Friedel-Crafts | AlCl₃, DCE, 80°C, 12h | 94:6 | 88 |
RCM | Grubbs-II (5 mol%), Toluene, reflux | N/A | 78 |
Reductive Amination | NaBH₃CN, AcOH, MeOH, 25°C | 82:18 | 91 |
Nitrogen protection directly impacts functionalization efficiency. Comparative studies show:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: